[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate
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Overview
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate: is a chemical compound with the molecular formula C13H16O8 and a molecular weight of 300.26 g/mol . . It is characterized by its unique structure, which includes a glucose moiety linked to a salicylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate typically involves the esterification of salicylic acid with glucose. This reaction can be catalyzed by acidic or enzymatic methods. One common approach is to use acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glucosyltransferases . These enzymes facilitate the transfer of glucose to salicylic acid, producing the desired ester under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the glucose moiety.
Reduction: Reduction reactions can target the carbonyl group in the salicylic acid part of the molecule.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products include and .
Reduction: Products include and .
Substitution: Various esters and ethers can be formed.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate involves its interaction with various biological targets . The compound can inhibit cyclooxygenase enzymes , reducing the production of pro-inflammatory prostaglandins . Additionally, its antioxidant properties help in neutralizing free radicals , protecting cells from oxidative damage .
Comparison with Similar Compounds
Salicylic Acid: Shares the salicylic acid moiety but lacks the glucose component.
Aspirin (Acetylsalicylic Acid): An ester of salicylic acid with acetic acid, known for its anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Uniqueness:
Properties
Molecular Formula |
C13H16O8 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2 |
InChI Key |
XNHKMZHWRNMFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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